polyhomeotic protein
Description
Properties
CAS No. |
146888-72-4 |
|---|---|
Molecular Formula |
C5H7NO4 |
Synonyms |
polyhomeotic protein |
Origin of Product |
United States |
Nomenclature and Classification of Polyhomeotic Proteins
Evolutionary Conservation and Orthologs
The evolutionary conservation of polyhomeotic proteins underscores their vital function in regulating developmental processes across diverse species. sdbonline.orgfrontiersin.orgnih.gov
Drosophila melanogaster Polyhomeotic Locus: ph-p and ph-d Isoforms
In Drosophila melanogaster, the polyhomeotic locus is complex, encoding two main transcription factors: Polyhomeotic-proximal (PH-P) and Polyhomeotic-distal (PH-D). These proteins are highly similar and largely functionally redundant, contributing to the maintenance of segment identity during fly development by repressing homeotic gene expression. sdbonline.orgnih.gov PH-P is a major isoform of the proximal product of the polyhomeotic locus. nih.gov Both ph-p and ph-d function as tumor suppressor genes. alliancegenome.org The full-length isoform of PhP, Php-170, has been shown to coimmunoprecipitate with other PcG proteins like Pc, Psc, Su(z)2, and Scm. sdbonline.org
Mammalian Polyhomeotic Homologs (PHC1, PHC2, PHC3)
Mammals possess three identified homologs of the Drosophila polyhomeotic genes: PHC1, PHC2, and PHC3. sdbonline.orgfrontiersin.orgnih.gov These proteins are nuclear proteins and are constituents of evolutionarily conserved class II PcG complexes. sdbonline.orgcapes.gov.br PHC1, PHC2, and PHC3 share significant similarity with Drosophila Polyhomeotic, particularly in conserved domains like the sterile alpha motif (SAM) and homology domains I and II. sdbonline.orgnih.govwikipedia.org
Research findings highlight the functional significance of these mammalian homologs:
PHC1-null mice die during the perinatal period. frontiersin.org
PHC2-null mice can survive to birth. frontiersin.org
Both Phc1-null and Phc2-null mice are involved in axial skeleton development, likely by directly binding to the Hoxb8 locus and repressing its transcriptional activity. frontiersin.org
Double knockout of Phc1 and Phc2 results in severe growth retardation and early embryonic lethality before the mid-gestational stage. frontiersin.org
Phc3-null animals survive at birth but are characterized by an enlarged heart. frontiersin.org
A summary of mammalian polyhomeotic homologs is provided in the table below:
| Mammalian Homolog | Gene Name | Aliases | UniProt Accession (Human) | Key Features |
| PHC1 | PHC1 | EDR1, HPH1, MCPH11, RAE28 | P78364 uniprot.org | Component of PRC1-like complex, involved in H2AK119 ubiquitination uniprot.orgstring-db.org |
| PHC2 | PHC2 | EDR2, HPH2, PH2 | Q8IXK0 ontosight.aiwikipedia.org | Component of PRC1-like complex, involved in H2AK119 ubiquitination uniprot.orgproteinatlas.org |
| PHC3 | PHC3 | EDR3, HPH3, polyhomeotic homolog 3 | Q8NDX5 wikipedia.org | Component of PRC1-like complex, involved in H2AK119 ubiquitination genecards.orgsinobiological.com |
Placement within the Polycomb Group (PcG) System
Polyhomeotic proteins are integral components of the Polycomb Group (PcG) system, a network of protein complexes responsible for maintaining heritable gene silencing through epigenetic mechanisms. frontiersin.orgnih.govsdbonline.orgontosight.ai
Constituent of Polycomb Repressive Complex 1 (PRC1)
Polyhomeotic proteins are core subunits of the Polycomb Repressive Complex 1 (PRC1). frontiersin.orgsdbonline.orguniprot.orgnih.govontosight.aifrontiersin.orgwikipedia.orguniprot.orguniprot.orgstring-db.orgwikipedia.orgwikipedia.orggenecards.orgresearchgate.netwikipedia.orgontosight.airesearchgate.netsinobiological.comuniprot.org PRC1 is a multimeric protein complex that maintains the transcriptionally repressive state of many genes, including Hox genes, throughout development. uniprot.orguniprot.orgstring-db.orggenecards.orgsinobiological.comuniprot.org
Canonical PRC1 complexes contain RING1A/B, one of the six PCGF orthologs (specifically PCGF2 or PCGF4), a Chromobox protein (CBX), and a Polyhomeotic-like protein (PHC1, PHC2, or PHC3). frontiersin.orgresearchgate.netresearchgate.netbiorxiv.org The PHC proteins, along with SCMH1/2, facilitate the polymerization of PRC1 complexes via their sterile alpha motif (SAM) domain. frontiersin.orgfrontiersin.org This polymerization is essential for polycomb-mediated chromatin structure organization. frontiersin.orgfrontiersin.orgresearchgate.netlife-science-alliance.org The SAM domain of PHC2, for example, plays an essential role in PRC1 clustering through head-to-tail macromolecular polymerization, which is associated with stable target binding of PRC1/PRC2 and robust gene silencing activity. sdbonline.org
PRC1 acts via chromatin remodeling and modification of histones, specifically mediating the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), which renders chromatin heritably changed in its expressibility. nih.govuniprot.orguniprot.orgstring-db.orggenecards.orgwikipedia.orgsinobiological.comuniprot.org
Distinction from other PcG Proteins and Complexes (e.g., PRC2)
The PcG system primarily involves two major complexes: PRC1 and PRC2. frontiersin.orgnih.govsdbonline.orgnih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.net While both are involved in epigenetic gene silencing, they have distinct compositions and primary enzymatic activities.
PRC2 is known for its histone methyltransferase activity, primarily catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptionally silent chromatin. nih.govresearchgate.netwikipedia.org PRC2 components include EZH1/2 (the histone methyltransferase), SUZ12, EED, and RbAp48. researchgate.netwikipedia.org
In contrast, PRC1, which contains polyhomeotic proteins, is primarily characterized by its histone ubiquitination activity, specifically the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1). nih.govuniprot.orguniprot.orgstring-db.orggenecards.orgwikipedia.orgsinobiological.comuniprot.org While PRC2 is often involved in the initial targeting of genomic regions to be silenced by depositing the H3K27me3 mark, PRC1 is crucial for stabilizing this silencing and contributes to the cellular memory of silenced regions after differentiation. wikipedia.org Canonical PRC1 complexes can be recruited to chromatin via the H3K27me3 mark through their CBX subunits. researchgate.net However, non-canonical PRC1 complexes exist that lack CBX and PHC proteins and are recruited through different mechanisms, such as binding to CpG islands via KDM2B or interaction with transcription factors. researchgate.netbiorxiv.org This highlights that while there can be interplay and sequential action between PRC2 and PRC1, polyhomeotic proteins are specifically components of PRC1, contributing to its unique structure and function in maintaining gene repression and organizing chromatin structure through polymerization. sdbonline.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.netlife-science-alliance.org
Molecular Architecture and Functional Domains of Polyhomeotic Proteins
Sterile Alpha Motif (SAM) Domain
The Sterile Alpha Motif (SAM) domain, also known by other names such as SPM, PNT, and HLH, is a protein-protein interaction module found in various proteins, including several PcG members. researchgate.netscispace.comnih.govebi.ac.uk In Polyhomeotic proteins, the SAM domain is typically located at the C-terminus and consists of approximately 65 to 70 amino acid residues. scispace.comebi.ac.uknih.gov This domain is critical for the self-association and interaction with other SAM-containing proteins, which underlies several key aspects of Polyhomeotic function. ebi.ac.uknih.gov
Role in Protein Polymerization and Oligomerization
A defining characteristic of the Polyhomeotic SAM domain is its ability to form helical polymers. researchgate.netscispace.comnih.gov This polymerization occurs through specific interactions between the SAM domains, often described as a head-to-tail or mid-loop (ML) to end-helix (EH) interface. scispace.comnih.gov This polymerization capability is not unique to Polyhomeotic; the SAM domains of other transcriptional repressors, such as TEL, also form similar helical polymer structures, suggesting a conserved mechanism for extending protein complexes. researchgate.netscispace.com In vitro studies have shown that Drosophila Ph SAM and Sex combs on midleg (Scm) SAM can form both homo-polymers and hetero-polymers with each other. nih.gov The polymerization activity of the SAM domain is considered critical for the gene silencing function and growth suppressive ability of Polyhomeotic proteins. scispace.com Disruption of this polymerization interface through specific mutations can affect chromatin organization and PRC1 clustering. researchgate.net The length and dynamics of SAM polymers can be influenced by adjacent protein regions, such as intrinsically disordered linkers N-terminal to the SAM domain. nih.govbiorxiv.orgnih.govresearchgate.net
Implications for Subnuclear Clustering and Polycomb Body Formation
The SAM-mediated polymerization of Polyhomeotic proteins plays a significant role in regulating the subnuclear clustering of Polycomb Repressive Complex 1 (PRC1). nih.govresearchgate.netlife-science-alliance.orgnih.govsdbonline.org PcG proteins, including Polyhomeotic, are known to form visible foci or condensed structures within the nucleus, often referred to as "PcG bodies" or nuclear condensates. researchgate.netnih.govbiorxiv.orgsdbonline.orgnih.govbiorxiv.org These clusters are thought to correspond to sites where gene silencing occurs. nih.gov Disrupting the polymerization activity of the Ph SAM domain has been shown to impair the formation of these PcG protein clusters. biorxiv.org SAM domain polymers are postulated to be pivotal in subnuclear clustering and the recruitment of PRC1 to target sites. researchgate.net
Contribution to Liquid-Liquid Phase Separation (LLPS)
The SAM domain of Polyhomeotic is also implicated in the formation of biomolecular condensates through liquid-liquid phase separation (LLPS). biorxiv.orgnih.govbiorxiv.org Studies using a truncated version of Ph containing the SAM domain (mini-Ph) have demonstrated its ability to form phase-separated condensates with DNA or chromatin in vitro, suggesting that PcG bodies may form via a mechanism involving SAM-driven phase separation. biorxiv.orgnih.govbiorxiv.org While the SAM domain is required for this phase separation, its polymerization activity is not always strictly necessary for condensate formation, although it can influence condensate dynamics. nih.govbiorxiv.orgnih.gov Intrinsically disordered regions (IDRs) located outside the SAM domain also contribute significantly to regulating the size, number, and morphology of Ph condensates, highlighting the complexity of condensate formation which involves cooperation between structured domains and disordered regions. nih.govbiorxiv.orgbiorxiv.org The cooperation of IDRs, particularly those with low complexity regions (LCRs) such as glutamine-rich stretches, with nucleic acids can have a pivotal role in inducing LLPS. oup.com
Zinc Finger Motif (C4 Domain) and Nucleic Acid Binding Properties
Polyhomeotic proteins contain a zinc finger motif, which in mammalian homologs is classified as a C4 domain. sdbonline.org This motif corresponds to the Phe-Cys-Ser (FCS) domain in the context of Polyhomeotic proteins. nih.govsdbonline.orgnih.govacs.org The FCS domain is a relatively short motif, typically 30-40 residues in length, and is characterized by its ability to bind a zinc ion (Zn2+) through conserved cysteine residues. nih.govsdbonline.orgnih.govacs.org
Sequence-Specific DNA Binding Mechanisms
While some PcG proteins, such as Pleiohomeotic (PHO), contain zinc finger domains that mediate sequence-specific DNA binding to Polycomb Response Elements (PREs), the FCS domain of Polyhomeotic proteins primarily exhibits non-sequence specific binding to nucleic acids in vitro. nih.govnih.govacs.orgsdbonline.orgbiologists.com Research indicates that the FCS domain can bind both RNA and DNA without a requirement for a specific sequence motif. nih.govnih.govacs.org Therefore, the nucleic acid binding function of the Polyhomeotic FCS domain appears to contribute to chromatin association or organization through non-sequence specific interactions rather than directly recognizing specific DNA sequences like PHO.
Intrinsically Disordered Regions (IDRs)
Polyhomeotic proteins contain predicted intrinsically disordered regions, particularly in their N-terminal sequences. biorxiv.orgbiorxiv.org These regions lack a fixed three-dimensional structure under physiological conditions but are crucial for various protein functions, including interactions and the formation of biomolecular condensates. nih.govbiorxiv.org Studies, particularly in Drosophila Polyhomeotic (Ph), have identified distinct low-complexity IDRs based on sequence composition. nih.govbiorxiv.orgnih.gov
Influence on Condensate Formation Dynamics
Intrinsically disordered regions play a significant role in the formation and regulation of Polyhomeotic-containing nuclear condensates, also known as Polycomb bodies. nih.govbiorxiv.orgbiorxiv.org The Sterile Alpha Motif (SAM) domain of Polyhomeotic is implicated in driving phase separation and condensate formation. nih.govbiorxiv.orgmdpi.com However, IDRs outside of the SAM domain are required for the proper formation of these condensates in cells. nih.govbiorxiv.orgbiorxiv.org
Research using Drosophila S2 cells has shown that different IDRs within Polyhomeotic uniquely affect the size, number, and morphology of SAM-dependent condensates. nih.govbiorxiv.orgbiorxiv.orgnih.gov Notably, the removal of a central, glutamine-rich IDR leads to the formation of large, round condensates, similar to those formed by a truncated version of Polyhomeotic containing only the SAM domain (mini-Ph). nih.govbiorxiv.orgnih.gov This suggests that this specific IDR is crucial for regulating condensate size and preventing the formation of overly large structures. nih.govbiorxiv.orgnih.gov
The influence of IDRs on condensate formation can be explained by a model where tight chromatin binding mediated by IDRs may counteract the phase separation driven by the SAM domain. nih.govbiorxiv.orgnih.gov
Here is a summary of the observed effects of different IDRs on Polyhomeotic condensate formation based on research in Drosophila S2 cells:
| IDR Location (Drosophila Ph) | Sequence Composition | Effect on Condensate Size | Effect on Condensate Number | Effect on Condensate Morphology |
| Central IDR (Glutamine-rich) | Glutamine-rich | Increased (larger condensates) | Reduced (fewer condensates) | More round, exclude chromatin |
| Other IDRs | Varied | Varied | Varied | Varied |
Data is based on findings from live imaging of transfected Drosophila S2 cells. nih.govbiorxiv.orgbiorxiv.orgnih.gov
Modulation of Chromatin Binding Affinity
Intrinsically disordered regions also modulate the chromatin binding affinity of Polyhomeotic proteins. nih.govnih.gov Chromatin fractionation experiments have demonstrated that the removal of the glutamine-rich IDR in Drosophila Ph significantly reduces its chromatin association. nih.govbiorxiv.orgnih.gov Conversely, the removal of other IDRs can lead to increased chromatin binding. nih.govbiorxiv.orgnih.gov
These findings suggest that the IDRs within Polyhomeotic proteins play a complex role in regulating the balance between protein-protein interactions driving condensate formation and the interaction with chromatin. nih.govnih.gov The interplay between these activities is essential for the proper localization and function of Polyhomeotic within the nucleus and its role in organizing chromatin structure. nih.govnih.govbiorxiv.org
Homology Domains and Protein-Protein Interaction Modules
Polyhomeotic proteins contain conserved homology domains that mediate interactions with other proteins, particularly within the PRC1 complex. sdbonline.orggenecards.org Two highly conserved regions, designated homology domains I and II, are shared between Drosophila Polyhomeotic and its human homologs (HPH1/PHC1 and HPH2/PHC2). sdbonline.orggenecards.org
Homology domains I and II are involved in protein-protein interactions. sdbonline.org Specifically, homology domain II is located at the C-terminus in human PHC1, PHC2, and Drosophila Polyhomeotic, while homology domain I is situated approximately 230 amino acids upstream of homology domain II in these proteins. sdbonline.org These domains facilitate interactions between different Polyhomeotic homologs, enabling them to heterodimerize. sdbonline.org For example, homology domain II of human PHC1 interacts with both homology domains I and II of human PHC2. sdbonline.org
Another critical protein-protein interaction module found in Polyhomeotic proteins is the Sterile Alpha Motif (SAM) domain, located at the C-terminus. nih.govresearchgate.netnih.gov The SAM domain is an approximately 70-residue module capable of self-association and interaction with other proteins. nih.govresearchgate.net A key feature of the Polyhomeotic SAM domain is its ability to form helical polymers through head-to-tail interactions between its Mid-Loop (ML) and End-Helix (EH) binding surfaces. nih.govresearchgate.netnih.gov This polymerization is crucial for the gene silencing function of Polyhomeotic and contributes to the clustering of multi-protein chromatin-associated complexes. nih.govresearchgate.netnih.gov The polymeric structure formed by the Polyhomeotic SAM domain is similar to that of the SAM domain found in the transcriptional repressor TEL, suggesting a conserved mechanism involving higher-order chromatin structure in repression. researchgate.netscispace.com
Besides the SAM domain and homology domains I and II, Polyhomeotic proteins also contain a C4 zinc finger motif, classified as a FCS-type zinc finger superfamily domain. sdbonline.orgebi.ac.ukebi.ac.uk This domain is also involved in the function of Polyhomeotic proteins, potentially in nucleic acid binding or protein interactions. sdbonline.orgebi.ac.uk
Polyhomeotic proteins interact with other core components of the PRC1 complex, such as Polycomb (Pc) and Posterior sex combs (Psc) in Drosophila, and their mammalian counterparts (CBX proteins and BMI1/PSC homologs). sdbonline.orgsdbonline.org These interactions are essential for the assembly and function of the PRC1 complex in repressing gene expression. sdbonline.orgsdbonline.org
Protein Complex Formation and Molecular Interactions
Interactions with Polycomb Repressive Complex 2 (PRC2) Components and Associated Factors
While PRC1 and PRC2 are distinct complexes with different enzymatic activities (H2AK119ub1 by PRC1 and H3K27me3 by PRC2), they functionally cooperate in gene silencing. Although direct interactions between polyhomeotic and core PRC2 subunits are not as extensively documented as those within PRC1, factors that interact with both complexes can bridge their activities. For example, the DNA-binding protein Pleiohomeotic (Pho) is crucial for the recruitment of both PRC1 and PRC2 to PREs mdpi.com. In mammals, the interaction between PRC1 and PRC2 can be facilitated by the recognition of H2AK119ub1 (deposited by PRC1) by components of PRC2.2, such as JARID2 and AEBP2, which enhances PRC2 occupancy and H3K27 trimethylation nih.govmdpi.com. While this interaction is not a direct link between PHC and PRC2 core subunits, it represents a functional interplay between the complexes in which PHC is a core component.
Regulatory Protein-Protein Interactions Beyond Core Complexes
Beyond the core PRC1 subunits and direct PRE recruitment factors, polyhomeotic proteins can engage in other regulatory protein-protein interactions. In Drosophila, Ph has been shown to associate with Zeste, a sequence-specific DNA-binding factor, and with TAFII proteins, which are components of the general transcription machinery TFIID sdbonline.orgmdpi.com. This suggests a potential physical connection between PcG proteins, sequence-specific DNA binding factors, and the transcriptional machinery sdbonline.org. In mammals, proteomic studies of CBX-PRC1 complexes have identified novel interacting partners, although the specific interactions involving PHC proteins in these broader networks require further detailed investigation nih.gov. The Scm protein in Drosophila and its mammalian orthologs SCMH1/2 can mediate interactions between Ph/PHC proteins and other factors, such as Sfmbt in the PhoRC complex uni-muenchen.de.
Here is a summary of key interactions involving polyhomeotic protein:
| Interacting Protein/Complex | Context | Interaction Type | Notes | Source |
| Polycomb (Pc) / CBX | Canonical PRC1 | Association | Core subunit interaction. Mammalian CBX binds H3K27me3. | nih.govnih.govepigenie.comuniprot.org |
| RING1 / RNF2 | Canonical PRC1 | Association | Core subunit interaction. Catalytic core for H2AK119ub1. | nih.govnih.govnih.govuniprot.orgmdpi.com |
| Posterior Sex Combs (Psc) / PCGF | Canonical PRC1 | Association | Core subunit interaction. Enhances RING1 activity. PHC interacts with PCGF2/4. | nih.govnih.govepigenie.comnih.govuniprot.org |
| PHC1, PHC2, PHC3 | Canonical PRC1 | Homotypic/Heterotypic | SAM domain mediated polymerization. | nih.govuniprot.orgmdpi.combiorxiv.org |
| Pleiohomeotic (Pho) | PRE Recruitment | Direct/Indirect | Key DNA-binding protein recruiting PcG complexes. Interacts with Ph. | sdbonline.orgmdpi.combiologists.comnih.govoup.comuni-muenchen.de |
| GAGA Factor | PRE Association | Association | DNA-binding protein found at PREs, colocalizes with Pc. | sdbonline.orgmdpi.comsdbonline.orgrupress.org |
| Sfmbt | PhoRC / PRC1 Interaction | Indirect (mediated by Scm) | Component of PhoRC, linked to Ph via Scm. | uni-muenchen.de |
| Scm / SCMH1/2 | PRC1 / PhoRC Linker | Interaction | Mediates interaction between Ph/PHC and Sfmbt, facilitates polymerization. | nih.govuni-muenchen.de |
| Zeste | Broader Association | Association | Sequence-specific DNA-binding factor. | sdbonline.orgmdpi.com |
| TAFII proteins | Broader Association | Association | Components of general transcription machinery. | sdbonline.org |
Interactions with Homeodomain Proteins (e.g., Engrailed, Extradenticle)
This compound interacts with homeodomain-containing proteins such as Engrailed (En) and Extradenticle (Exd), particularly in the context of regulating target genes like polyhomeotic itself in Drosophila. The Drosophila Engrailed homeoprotein can directly activate the polyhomeotic gene during embryogenesis. embopress.orgnih.govnih.gov This activation involves Engrailed binding to specific sites within the polyhomeotic locus. embopress.orgnih.govnih.gov Extradenticle, another homeodomain-containing protein, forms protein-protein interactions with Engrailed on certain DNA fragments, and both Engrailed-binding sites and Extradenticle are necessary for activation by Engrailed in experimental assays. embopress.orgnih.govnih.gov In the absence of Extradenticle, overexpression of Engrailed can even repress polyhomeotic expression. embopress.orgnih.gov Extradenticle has been shown to modulate the DNA-binding specificity of other homeoproteins and binds cooperatively with Engrailed to DNA. embopress.org Protein-protein interactions between Engrailed and Extradenticle are necessary for their cooperative DNA binding, with the interaction region in Engrailed located outside the homeodomain. embopress.org
Modulation by Transcription Factors (e.g., E2F family)
Polycomb group proteins, including homologs of Polyhomeotic, interact with and modulate the activity of the E2F family of transcription factors. nih.gov The E2F family regulates cellular proliferation and differentiation. sdbonline.orgnih.gov Studies suggest that E2Fs can influence position-effect variegation (PEV) in Drosophila, potentially by regulating PcG genes like the homolog of Polyhomeotic (EDR2/HPH2). sdbonline.orgnih.gov E2Fs bind to and activate the promoters of Ezh2 and Eed, indicating a regulatory feedback loop between PcG and pRB-E2F proteins. nih.gov Furthermore, several PcG proteins, including components of PRC1 like CBX4 and RING1, can form a complex with E2F6 (a transactivation-defective E2F member) and other regulators to repress target genes such as cyclin A and Cdk1. nih.govtandfonline.com
Association with Elongation Factors (e.g., Spt5)
This compound, specifically its Drosophila homolog Pleiohomeotic (Pho), physically and genetically interacts with Spt5, a core transcription elongation factor. ucl.ac.uksdbonline.orgresearchgate.net Spt5 is a subunit of the DSIF complex and interacts directly with RNA polymerase II, playing an essential role in establishing the early elongation checkpoint and subsequent transcript elongation. ucl.ac.uknih.gov A significant overlap exists between Pho and Spt5 binding sites across the genome in Drosophila cells. ucl.ac.uk The interaction with Spt5 has been mapped to the N-terminal region of Pho. ucl.ac.ukresearchgate.net This dynamic interaction between Pho and Spt5 is proposed to enable stress-inducible genes to efficiently switch between ON and OFF states in response to activating stimuli. sdbonline.orgresearchgate.net PRC1, which contains Polyhomeotic, influences the association of Spt5 with active genes and promoters and facilitates its association with enhancers and Polycomb response elements (PREs). nih.gov Depletion of PRC1 subunits can alter the phosphorylation of RNA polymerase II and Spt5 occupancy at active genes, affecting elongation and RNA processing. nih.gov
Novel Interacting Partners (e.g., Protein Kinase 2, 14-3-3 Proteins)
Research using interaction proteomics has identified novel interacting partners for mammalian Polyhomeotic homologs (PHC proteins) within distinct PRC1-like complexes. Protein Kinase 2 (Casein Kinase 2) associates with all CBX-PRC1 protein complexes. nih.govresearchgate.netgenecards.org Additionally, 14-3-3 proteins specifically bind to CBX4, another PRC1 component, and this interaction appears to modulate the association between CBX4 and BMI1/PCGF components of PRC1. nih.govresearchgate.netgenecards.org These findings highlight the diversity of interactions within PRC1 complexes and suggest roles for phosphorylation-dependent signaling pathways in modulating their function.
Data Table: Selected this compound Interactions
| Polyhomeotic Interactor | Type of Interaction | Context/Organism | Research Finding Highlights |
| Engrailed | Protein-Protein | Drosophila Embryos | Necessary for polyhomeotic gene activation; cooperative binding to DNA. embopress.orgnih.govnih.gov |
| Extradenticle | Protein-Protein | Drosophila Embryos | Interacts with Engrailed; necessary for Engrailed-mediated polyhomeotic activation; modulates Engrailed DNA binding. embopress.orgnih.govnih.gov |
| E2F Family | Indirect/Modulation | Mammalian Cells | PcG proteins interact with and modulate E2F activity; E2Fs regulate expression of PcG genes. nih.govsdbonline.orgnih.govtandfonline.com |
| Spt5 | Physical & Genetic | Drosophila Cells | Interacts with Pho (Polyhomeotic homolog); co-localizes genome-wide; affects transcription elongation and pausing. ucl.ac.uksdbonline.orgresearchgate.netnih.gov |
| Protein Kinase 2 (CK2) | Association | Mammalian Cells | Associates with CBX-PRC1 complexes. nih.govresearchgate.netgenecards.org |
| 14-3-3 Proteins | Specific Binding | Mammalian Cells | Specifically bind to CBX4 (PRC1 component); modulate CBX4 interactions with other PRC1 subunits. nih.govresearchgate.netgenecards.org |
| BMI1 (PcGf4) | Interaction | Human Cells | PHC1 and PHC2 coimmunoprecipitate and cofractionate with BMI1. sdbonline.org Interaction with PHC2 is necessary for H2A ubiquitination activity of PRC1. nih.govnih.gov |
| PHC1 (EDR1/HPH1) | Heterodimerization | Human Cells | PHC2 heterodimerizes with PHC1. sdbonline.orggenecards.orgnih.govgenecards.orgcusabio.com |
| CBX4 | Interaction | Mammalian Cells | PHC2 interacts with CBX4. uniprot.org |
| RNF2 (RING1B) | Interaction | Human Cells | PHC2 interacts with RNF2. uniprot.org |
| PCGF2 (Mel18) | Interaction | Human Cells | PHC2 interacts with PCGF2. uniprot.org |
| CHTOP | Interaction | Human Cells | PHC2 interacts with CHTOP (By similarity). uniprot.org |
| SP1 Transcription Factor | Interaction | Human Cells | PHC2 interacts with the N-terminal region of SP1. uniprot.org |
| MAPKAPK2 | Interaction | Human Cells | PHC2 interacts with MAPKAPK2. uniprot.org |
| Pipsqueak (Psq) | Association | Drosophila | Distinct isoforms of Polyhomeotic are present in DNA binding activity that includes Pipsqueak. sdbonline.org |
| Trl/GAGA factor | Association | Drosophila | Distinct isoforms of Polyhomeotic are present in DNA binding activity that includes Trl/GAGA factor. sdbonline.org |
| Scm (Sex comb on midleg) | Interaction | Drosophila Embryos | Scm mediates the interaction between Ph and the PhoRC subunit Sfmbt; Scm-SAM domain binds to Ph-SAM domain. uni-muenchen.demdpi.com |
| Sfmbt (Scm-like protein...) | Interaction | Drosophila Embryos | Ph interacts with Sfmbt via Scm. uni-muenchen.de |
Homodimerization and Heterodimerization of Polyhomeotic Isoforms and Homologs
Polyhomeotic proteins, including their mammalian homologs (PHC1, PHC2, and PHC3), are known to form both homodimers and heterodimers, which is essential for their function within PcG complexes. sdbonline.orggenecards.org In Drosophila, the polyhomeotic locus contains two duplicated transcription units, ph-p and ph-d, which are highly similar and largely functionally redundant. embopress.orgbiorxiv.org
Mammalian homologs, such as human PHC1 (EDR1/HPH1) and PHC2 (EDR2/HPH2), share two highly conserved domains, Homology domains I and II, which are involved in protein-protein interactions and mediate their heterodimerization. sdbonline.orgnih.govgenecards.orgcusabio.com These proteins coimmunoprecipitate and cofractionate, and they colocalize with other PRC1 components like BMI1 in the nucleus. sdbonline.org The Sterile Alpha Motif (SAM) domain, found in Polyhomeotic and other PcG proteins like Scm, is crucial for mediating both homotypic and heterotypic interactions. mdpi.com The SAM domains of PHC proteins can form helical polymers, and this polymerization is important for Ph function, including condensate formation and chromatin organization. mdpi.combiorxiv.org Disruption of Ph SAM polymerization can lead to defects in PcG clusters, loss of chromatin compaction, and impaired gene regulation. biorxiv.org
While PHC1 and PHC2 show distinct, though overlapping, expression patterns in different tissues, PHC2 is expressed ubiquitously. sdbonline.org The interaction of BMI1 with PHC2, including homo-oligomerization via its ubiquitin-like domain, is necessary for the H2A ubiquitination activity of PRC1. nih.govnih.gov
| This compound/Homolog | Interaction Type | Interacting Partner(s) | Key Finding(s) |
| Drosophila Ph | Homopolymerization | Ph SAM domain | SAM domain forms helical polymers essential for function, condensate formation, and chromatin organization. mdpi.combiorxiv.org |
| Human PHC1 (HPH1/EDR1) | Heterodimerization | Human PHC2 (HPH2/EDR2) | Mediated by conserved homology domains I and II. sdbonline.orgnih.govgenecards.orgcusabio.com Coimmunoprecipitate and colocalize. sdbonline.org |
| Human PHC2 (HPH2/EDR2) | Heterodimerization | Human PHC1 (HPH1/EDR1) | Mediated by conserved homology domains I and II. sdbonline.orgnih.govgenecards.orgcusabio.com Coimmunoprecipitate and colocalize. sdbonline.org |
| Human PHC2 | Homo-oligomerization | PHC2 ubiquitin-like domain | Necessary for H2A ubiquitination activity of PRC1. nih.govnih.gov |
| Drosophila Ph | Heterodimerization | Drosophila Scm | Ph-SAM domain binds to Scm-SAM domain. uni-muenchen.demdpi.com |
Epigenetic Regulation and Chromatin Dynamics Mediated by Polyhomeotic Proteins
Transcriptional Repression Mechanisms
Polyhomeotic proteins contribute significantly to the stable silencing of target genes, a process crucial for proper development and cellular differentiation. mdpi.comnih.gov
Maintenance of Repressive States of Developmental Genes (e.g., Hox Genes)
Polyhomeotic proteins are integral to the maintenance of the transcriptionally repressed state of developmentally important genes, including the Homeobox (Hox) gene clusters. mdpi.comnih.govfrontiersin.orgsdbonline.orguniprot.orgnih.gov In Drosophila, the polyhomeotic gene is a member of the PcG genes required for the maintenance of correct spatial expression of homeotic genes. nih.gov Mammalian orthologues, such as Phc1, Phc2, and Phc3, also contribute to anterior-posterior specification via the transcriptional regulation of Hox cluster genes. sdbonline.org Studies in mice have shown that Phc2 and Phc1 act in synergy to mediate Polycomb-repression of Hox genes. sdbonline.org The mouse homologue of Drosophila polyhomeotic, rae28, is involved in maintaining the transcriptional repression states of Hox genes. sdbonline.org This maintenance is crucial for stabilizing cell identity throughout development. nih.gov The repressive activity is linked to the formation of multimeric protein complexes by PcG proteins, which bind to DNA through Polycomb response elements (PREs). nih.govsdbonline.orgrupress.org While the precise mechanisms of recruitment are still being investigated, it is understood that PcG proteins are recruited to thousands of target genes through various factors, including DNA-binding proteins and non-coding RNAs. mdpi.com The polymerization property of the Sterile Alpha Motif (SAM) domain within PHC proteins is essential for Polycomb-mediated chromatin structure organization and robust gene silencing activity. frontiersin.orgsdbonline.orgbiorxiv.orglife-science-alliance.org Disrupting this polymerization can lead to derepression of Hox genes and developmental defects. life-science-alliance.orgnih.govresearchgate.net
Role in Cellular Memory and Inheritance of Gene Activity
In Drosophila melanogaster, the Polycomb group genes, including polyhomeotic, are part of a cellular memory system responsible for the stable inheritance of gene activity. nih.govmarrvel.orggenecards.orgcusabio.com This epigenetic memory ensures that once a gene's expression state (either active or repressed) is established during development, it is faithfully transmitted to daughter cells through subsequent cell divisions. researchgate.net Polyhomeotic proteins, as components of the multimeric PRC1 complex, contribute to this heritable change in chromatin state, rendering chromatin heritably changed in its expressibility. uniprot.orgcusabio.comuniprot.org This stable inheritance of gene activity is critical for maintaining cell fate and identity throughout development and in adult tissues. nih.gov
Modulation of Chromatin Structure
Beyond direct transcriptional repression, polyhomeotic proteins significantly influence gene expression by modulating chromatin structure at multiple scales. frontiersin.orgnih.govlife-science-alliance.orgbiorxiv.orgresearchgate.net
Higher-Order Chromatin Organization and 3D Genome Topology
Polyhomeotic proteins, particularly through the polymerization of their SAM domain, play a vital role in regulating higher-order chromatin organization and 3D genome topology. sdbonline.orgbiorxiv.orglife-science-alliance.orgnih.govresearchgate.netsdbonline.orglife-science-alliance.org PRC1, containing Polyhomeotic subunits, modulates the topology of chromatin by binding to specific sites and mediating contacts between noncontiguous regions. life-science-alliance.orglife-science-alliance.org This activity contributes to the formation of nanoscale subnuclear clusters of PRC1, which are associated with chromatin topology. life-science-alliance.orgnih.govresearchgate.netsdbonline.org Mutations that perturb the polymerization ability of PH can disrupt long-range chromatin contacts and alter chromatin topology. life-science-alliance.orgnih.govresearchgate.netsdbonline.org Studies using super-resolution microscopy and chromosome conformation capture-based approaches have demonstrated that perturbations of PH lead to a loss of chromatin contacts. life-science-alliance.org The organization of PcG proteins into small, abundant clusters on chromatin through PH SAM polymerization activity is thought to shape genome architecture through chromatin interactions. sdbonline.org
Regulation of Nucleosome Occupancy and Chromatin Accessibility
Polyhomeotic proteins influence the local chromatin environment by regulating nucleosome occupancy and chromatin accessibility. life-science-alliance.orgnih.govlife-science-alliance.org Disruption of PH polymerization has been shown to decrease nucleosome occupancy and alter chromatin accessibility. life-science-alliance.orgnih.govlife-science-alliance.org Polymer simulations suggest that nucleosome density increases when distant chromatin contacts, regulated by PH polymerization, are established. life-science-alliance.orgnih.gov While the relationship between occupancy and accessibility can be complex, studies indicate that perturbation of PH polymerization significantly alters the nucleosome occupancy landscape around PH-binding sites. life-science-alliance.org Upon disruption of PH polymerization, there can be an increase in chromatin accessibility at some sites, while overexpression of PH, which stabilizes chromatin contacts, can lead to a decrease in accessibility. life-science-alliance.orglife-science-alliance.org
Chromatin Compaction and Folding
Polyhomeotic proteins contribute to chromatin compaction and folding, which is a key mechanism for gene repression. maayanlab.clouduniprot.orglife-science-alliance.orgcusabio.combiorxiv.orgresearchgate.net In vitro studies have shown that PRC1 or its subunits, including Polyhomeotic, can compact oligonucleosomes. life-science-alliance.orgresearchgate.net In cells, PRC1 mediates chromatin compaction by binding to chromatin and forming interactions that fold the underlying fiber. life-science-alliance.orgresearchgate.net The SAM domain-mediated polymerization of PH is believed to contribute to this compaction and mediate long-range interactions. researchgate.net Loss of PH can lead to decompaction of chromatin. biorxiv.org This compacted state of chromatin can prevent the binding of transcription factors and remodeling complexes, thereby contributing to transcriptional silencing. frontiersin.org However, recent research also suggests that PRC1-condensed chromatin may be porous and stabilized through multivalent dynamic interactions, challenging the idea of rigidly compacted domains. researchgate.net
Histone Modification Interplay
Polyhomeotic proteins, as constituents of PRC1, are involved in the intricate interplay of histone modifications that characterize Polycomb-mediated gene silencing. portlandpress.commdpi.com This involves the deposition and coordination of specific marks on histone tails. portlandpress.comnih.gov
Mediation of Histone H2A Monoubiquitination (H2AK118/119Ub)
A primary function associated with PRC1, and thus involving polyhomeotic proteins, is the monoubiquitination of histone H2A. portlandpress.comnih.govsdbonline.orgplos.org In mammals, this modification occurs predominantly at lysine (B10760008) 119 (H2AK119ub1), while in Drosophila, it is at lysine 118 (H2AK118ub). sdbonline.orgoup.comebi.ac.uk PRC1, containing the E3 ubiquitin ligases RING1A or RING1B and a PCGF subunit, catalyzes this modification. mdpi.comfrontiersin.orgcsic.es H2AK119ub1 is a widely abundant epigenetic mark strongly linked to gene repression. sdbonline.orgcsic.es Polyhomeotic proteins, as core components of canonical PRC1 (cPRC1), facilitate this process. frontiersin.org The presence of H2AK119ub1 can serve as a docking site for PRC2 and influence the dynamics of the H3 tail, thereby enhancing PRC2 activity. portlandpress.comnih.gov
Coordination with Histone H3 Lysine 27 Trimethylation (H3K27me3)
Polyhomeotic proteins are involved in the coordination between PRC1-mediated H2AK119ub1 and PRC2-mediated histone H3 lysine 27 trimethylation (H3K27me3). portlandpress.comnih.gov While PRC2 catalyzes the trimethylation of H3K27, creating the H3K27me3 mark, PRC1 can be recruited to regions marked by H3K27me3 through its chromodomain-containing subunits, such as CBX proteins. portlandpress.commdpi.comnih.gov Conversely, H2AK119ub1 deposited by PRC1 can recruit and stimulate PRC2 activity, establishing a feedback loop that reinforces the formation of Polycomb chromatin domains characterized by both marks. portlandpress.commdpi.comnih.gov This trans-tail communication between H2A and H3 facilitates the establishment and maintenance of repressive chromatin states. portlandpress.comnih.gov
Regulation of Gene Expression Dynamics
Polyhomeotic proteins play a critical role in regulating the dynamics of gene expression, primarily through transcriptional silencing but also in context-dependent activation and autoregulation. sdbonline.orgsdbonline.org
Transcriptional Silencing Mechanisms
Polyhomeotic proteins contribute to transcriptional silencing by acting as components of PRC1, which is recruited to Polycomb Response Elements (PREs). sdbonline.orgnih.gov PREs are cis-acting DNA elements that serve as landing platforms for PcG proteins. sdbonline.orgnih.gov While the precise mechanisms of PRC1-mediated silencing are still being elucidated, they are thought to involve chromatin remodeling and modification. ebi.ac.ukuniprot.org Polyhomeotic proteins, particularly through their sterile alpha motif (SAM) domain, can facilitate the polymerization and clustering of PRC1 complexes, which is associated with stable target binding and robust gene silencing. sdbonline.org This polymerization may contribute to capturing or retaining PRC1 at target loci and strengthening interactions with PRC2 to stabilize repression. sdbonline.org Additionally, PRC1, with polyhomeotic as a component, can compact chromatin structure at target genes, and this compaction requires the presence of polyhomeotic protein. nih.gov This chromatin compaction is proposed as a mechanism by which PRC1 maintains gene silencing. sdbonline.orgnih.gov
Context-Dependent Gene Activation (e.g., Even-skipped locus)
Although primarily known for their repressive roles, Polyhomeotic proteins can also be involved in context-dependent gene activation. At the even-skipped (eve) locus in Drosophila, a pairing-sensitive silencing (PSS) element at the 3' border, which contains a binding site for the DNA-binding PcG protein Pleiohomeotic (Pho), requires polyhomeotic gene function for its silencing activity. sdbonline.orgbiologists.com Interestingly, this same Pho-dependent element can also facilitate the maintenance of active gene expression in certain contexts, such as the nervous system expression of eve during larval stages. biologists.com This suggests that a DNA-binding complex involving Pho and requiring polyhomeotic function can be differentially regulated to maintain both active and repressed transcriptional states at the eve locus. biologists.com
Negative Autoregulation of Polyhomeotic Gene Transcription
The transcription of the polyhomeotic (ph) gene itself is subject to negative autoregulation. sdbonline.orgnih.gov This means that as the level of functional this compound increases, it leads to a reduction in the transcription of its own gene. sdbonline.orgnih.gov This autoregulatory loop, which starts early in development, is partly mediated by a transvection effect and is influenced by both Polycomb Group and Trithorax Group proteins, likely at the chromatin level. nih.gov This mechanism is thought to contribute to maintaining an accurate level of polyhomeotic transcription. nih.gov
Influence of Non-coding RNAs on Polyhomeotic Function and Chromatin Targeting
Polyhomeotic (Ph) proteins, as core components of the Polycomb Repressive Complex 1 (PRC1), play a critical role in epigenetic gene silencing through chromatin modification. Their accurate localization to target genes is essential for proper developmental processes and maintaining cellular identity. While DNA-binding proteins contribute to Polycomb recruitment, a significant body of research highlights the crucial influence of non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), on this compound function and the targeting of PRC1 to chromatin. elifesciences.orgmdpi.comnih.govnih.govnih.govmdpi.comnih.govfrontiersin.orgmdpi.com
Non-coding RNAs can influence Polyhomeotic proteins and PRC1 through several mechanisms: acting as scaffolds for complex assembly, guiding complexes to specific genomic loci, or regulating the expression of PRC1 subunits. mdpi.comnih.govnih.govnih.govmdpi.comfrontiersin.org
Long non-coding RNAs have been particularly implicated in the recruitment of Polycomb complexes. While initially more evidence pointed towards lncRNA-mediated recruitment of PRC2, studies also suggest a role for lncRNAs in PRC1 targeting. nih.govnih.gov For instance, the mammalian homolog of Drosophila SCM, SCML2, which associates with PRC1, contains an RNA-binding region. elifesciences.org The targeting of SCML2A, an isoform of SCML2, to chromatin is a coordinated process involving its RNA binding capabilities, MBT domains, and interaction with PRC1. Experimental data indicates that deleting the RNA-binding region of SCML2A reduces its occupancy at target genes and impairs the recruitment of PRC1. elifesciences.org This suggests a direct role for ncRNAs in stabilizing or facilitating the association of SCML2A, and consequently PRC1, with chromatin.
LncRNAs can also function as molecular scaffolds, bringing together Polycomb proteins and guiding them to specific genomic locations. Well-established examples, such as the lncRNA Xist involved in X chromosome inactivation and HOTAIR, demonstrate the capacity of lncRNAs to recruit PRC2 complexes to target loci to induce epigenetic silencing. nih.govmdpi.com While the direct scaffolding role of lncRNAs specifically for Polyhomeotic-containing PRC1 is an active area of research, the principle of lncRNA-mediated complex recruitment is a recognized mechanism within the Polycomb system. Multiple interactions with RNA are also thought to contribute to the bridging of distant chromatin regions and the formation of Polycomb bodies, nuclear compartments where repressive complexes are concentrated, potentially involving Polyhomeotic proteins as PRC1 components. nih.gov
The interaction between Polycomb proteins and ncRNAs is complex and can involve varying degrees of sequence specificity. While some lncRNAs may guide complexes to specific sites, other interactions might be more promiscuous, with Polycomb complexes binding RNA with low sequence specificity. mdpi.comnih.govnih.gov The length of the RNA molecule might also influence the strength of its interaction with PcG proteins. mdpi.com
Research findings underscore the intricate interplay between ncRNAs and Polyhomeotic-containing PRC1 complexes in establishing and maintaining repressive chromatin states. This influence is exerted through direct interactions that facilitate chromatin targeting and indirectly through the regulation of PRC1 subunit expression.
Here is a summary of key findings on the influence of ncRNAs on Polycomb proteins, including aspects relevant to Polyhomeotic function and PRC1 targeting:
| ncRNA Type | Example/Mechanism | Interacting Polycomb Protein/Complex | Outcome on Polycomb Function/Targeting | Source |
| lncRNA | Interaction via RNA-binding region | SCML2A (associates with PRC1) | Facilitates chromatin targeting; deletion of RBR reduces occupancy and impairs PRC1 recruitment. | elifesciences.org |
| lncRNA | Scaffolding for complex recruitment | PRC2 (general principle) | Guides complexes to specific loci for epigenetic silencing (e.g., Xist, HOTAIR). | nih.govmdpi.com |
| lncRNA | Potential direct binding (low sequence specificity) | PRC1 | May contribute to recruitment or stability at genomic sites. | nih.gov |
| miRNA | Regulation of subunit expression (targeting mRNA) | Cbx7 (PRC1 component) | Influences abundance of PRC1 subunit, impacting complex composition and function. | mdpi.comnih.gov |
| ncRNA | Interaction with PRC2 component JARID2 via RNA-binding region | JARID2 (PRC2 component) | Facilitates JARID2-PRC2 interactions and promotes PRC2 recruitment to chromatin. | frontiersin.org |
| ncRNA | Multiple interactions potentially bridging chromatin regions and forming bodies | Polycomb complexes (general) | Contributes to the formation of nuclear compartments with high local concentration of repressive complexes. | nih.gov |
Further research is needed to fully elucidate the specific mechanisms by which different classes of ncRNAs, particularly those interacting directly with Polyhomeotic proteins or influencing their incorporation into PRC1, contribute to the precise targeting and regulatory functions of PRC1 across the genome.
Role in Biological Processes and Developmental Pathways
Role in Embryonic and Post-embryonic Development
The polyhomeotic protein is a key player throughout the lifespan of an organism, influencing the intricate processes of development from the earliest embryonic stages to post-embryonic life. It is integral to establishing and maintaining cellular identity by controlling the expression of critical developmental genes.
Regulation of Segment Identity and Anterior-Posterior Patterning
Polyhomeotic proteins are fundamental in establishing the body plan of an organism by regulating segment identity and anterior-posterior (A-P) patterning. sdbonline.orgnih.gov In Drosophila, the polyhomeotic gene is essential for repressing homeotic genes, which in turn helps to maintain the distinct identity of each body segment. sdbonline.org The protein achieves this by being a core component of the Polycomb Repressive Complex 1 (PRC1), which maintains the silenced state of key developmental genes, including the Hox gene clusters, outside of their designated expression domains. sdbonline.orgbiologists.com
Studies in mice have further illuminated this role. Mammalian orthologues of Drosophila polyhomeotic, such as Phc1, Phc2, and Phc3, are also components of conserved PcG complexes. nih.gov Mice deficient in Phc2 exhibit posterior transformations of their axial skeleton, a clear indication of disrupted A-P patterning due to the misexpression of Hox genes. sdbonline.orgnih.gov The synergistic action of Phc1 and Phc2 is critical for the Polycomb-mediated repression of these genes, highlighting a dose-dependent requirement for these proteins in embryonic survival and proper A-P specification. nih.gov The mechanism involves the direct binding of the Phc2-containing complex to the Hox locus, ensuring their transcriptional repression. nih.gov
In Drosophila, the interaction between the Engrailed (En) protein and the polyhomeotic gene is crucial for maintaining the anterior-posterior boundary in developing tissues like the wing. sdbonline.org Engrailed appears to directly regulate polyhomeotic activation, which is then required to maintain the repression of genes that should only be expressed in anterior cells. sdbonline.orgbiologists.com This interplay ensures the stability of cell fate and the proper organization of the A-P axis. sdbonline.org
| Organism | Gene/Protein | Key Function in A-P Patterning | Observed Phenotype in Mutants |
| Drosophila melanogaster | polyhomeotic (ph) | Repression of homeotic genes to maintain segment identity. sdbonline.org | Derepression of homeotic genes, leading to transformations of segment identity. biologists.com |
| Mus musculus (Mouse) | Phc1, Phc2 | Synergistic repression of Hox cluster genes. nih.gov | Posterior transformations of the axial skeleton. sdbonline.orgnih.gov |
| Drosophila melanogaster | Engrailed (En) | Activates polyhomeotic to maintain the A-P boundary. sdbonline.orgbiologists.com | Shift in the A-P boundary and changes in cell identity. sdbonline.org |
Contribution to Organogenesis and Morphogenesis
Loss-of-function mutations in polyhomeotic lead to a range of defects in oogenesis, including:
The production of follicles with an abnormal number of germ cells. biologists.comnih.gov
Abnormal encapsulation of germline cysts by prefollicular cells. nih.gov
An excess of interfollicular stalk cells and polar cells. biologists.comnih.gov
Reduced proliferation of somatic prefollicular cells. biologists.com
These defects highlight that polyhomeotic function is critical within the somatic cells, not the germline, for proper follicle formation. nih.gov Overexpression of the polyhomeotic gene also leads to specific defects in follicle formation, such as the creation of compound follicles where multiple germline cysts are encapsulated together. biologists.comresearchgate.net This indicates that the precise level of this compound is crucial for normal organogenesis. biologists.com Mutations in other PcG genes, such as Sex combs extra and Sex comb on midleg, produce similar ovarian defects, suggesting a broader role for the PcG complex in this process. biologists.comnih.gov
In the context of morphogenesis, the mouse homolog rae28 (a Phc2 homolog) is involved in regulating Hox gene expression during the development of the paraxial mesoderm and neural crest. sdbonline.org Deficiencies in rae28 lead to defects in neural crest-related tissues, including ocular abnormalities and cardiac anomalies, underscoring its importance in the formation of these structures. sdbonline.org
Neuronal Development and Maintenance of Neuronal Diversity
This compound plays an essential role in the complex process of neuronal development and is critical for maintaining the vast diversity of neuronal subtypes. nih.govbiologists.com In Drosophila, the loss of polyhomeotic function leads to a breakdown in neuronal diversity. nih.govbiologists.com Normally, different clones of neurons develop distinct and characteristic projection patterns. However, in ph mutant brains, this diversity is lost, and neurons are transformed into cells with unidentifiable projections and indistinguishable gene expression profiles, especially in response to the steroid hormone ecdysone (B1671078) during metamorphosis. nih.govbiologists.com
This loss of neuronal identity is associated with the misexpression of various Hox genes. nih.gov Interestingly, the loss of other PcG proteins like Polycomb (Pc) and Enhancer of zeste (E(z)) results in different neuronal developmental defects, suggesting that distinct PcG proteins have specific roles in regulating brain development. biologists.com This points to a particular requirement for Polyhomeotic in maintaining neuronal diversity throughout development. biologists.combiologists.com
Furthermore, PcG genes, including polyhomeotic, are involved in maintaining the dendritic arborization of certain sensory neurons in Drosophila. nih.gov Mutations in these genes lead to progressive defects in the dendritic coverage of class IV da neurons, indicating a role in the long-term maintenance of neuronal morphology. nih.gov This function appears to be mediated, at least in part, through the repression of Hox gene expression in post-mitotic neurons. nih.gov
Stem Cell Biology and Lineage Commitment
Polyhomeotic proteins are integral to the regulation of stem cell function, influencing their self-renewal, differentiation, and lineage commitment. Their role is crucial for maintaining tissue homeostasis throughout the life of an organism.
Regulation of Hematopoiesis
The process of blood cell formation, or hematopoiesis, is tightly regulated, and Polycomb group proteins, including polyhomeotic homologs, are implicated in this control. embopress.orgumcg.nl In mammals, PcG proteins are involved in various aspects of hematopoiesis, from influencing lymphopoiesis to controlling B-cell development. embopress.org
The mammalian polyhomeotic-like protein 1 (PHC1) is part of the Polycomb repressive complex 1 (PRC1) and is involved in regulating the self-renewal and differentiation of stem cells. ontosight.ai While direct studies on the specific role of PHC1 in hematopoiesis are ongoing, the broader functions of PRC1 complexes are well-documented. For instance, PCGF1-PRC1 is essential for the balanced output of hematopoietic stem and progenitor cells (HSPCs). frontiersin.org Deletion of Pcgf1 leads to a bias towards myeloid differentiation, partly due to the derepression of genes like C/EBPα and members of the Hox family. frontiersin.org
Another PRC1 component, Bmi1, is crucial for the self-renewal of hematopoietic stem cells. umcg.nl The intricate interplay and varying composition of PRC1 complexes, which include different polyhomeotic homologs (PHC1, PHC2, PHC3), allow for a nuanced regulation of gene expression that is critical for maintaining the balance between stem cell self-renewal and differentiation in the hematopoietic system. umcg.nlfrontiersin.org
| Complex/Protein | Role in Hematopoiesis | Consequence of Dysregulation |
| PCGF1-PRC1 | Balances hematopoietic stem and progenitor cell output. frontiersin.org | Myeloid-biased differentiation. frontiersin.org |
| Bmi1 (PRC1 component) | Promotes self-renewal of hematopoietic stem cells. umcg.nl | Decline in regenerative capacity. elifesciences.org |
| PHC1 (PRC1 component) | Regulates self-renewal and differentiation of stem cells. ontosight.ai | Implicated in tumorigenesis through gene silencing. ontosight.ai |
Control of Adult Intestinal Stem Cell Identity and Differentiation
In the adult Drosophila intestine, Polycomb group proteins, including Polyhomeotic, play a tumor-suppressive role by maintaining the identity of intestinal stem cells (ISCs). biorxiv.orgbiorxiv.org Disrupting core components of the PRC1 complex, which includes Polyhomeotic, in ISCs leads to the formation of cell clusters that lack normal intestinal markers. biorxiv.org This indicates a failure to maintain stem cell identity and proper differentiation pathways.
PcG proteins are essential for repressing differentiation and specification genes in ISCs while maintaining the expression of stem cell-specific genes. elifesciences.org This balance is critical for tissue homeostasis. As organisms age, changes in Polycomb-mediated gene regulation can disrupt this balance, impacting the regenerative capacity of the intestine. elifesciences.org The loss of PcG function can lead to the inappropriate expression of genes, contributing to a decline in lineage fidelity. elifesciences.org
Cellular Proliferation and Differentiation Control
Polyhomeotic proteins exert significant control over cellular proliferation by regulating the progression of the cell cycle. This is achieved through the transcriptional repression of key cell cycle regulators. nih.gov A notable example of this regulation is the control of Geminin (GMNN) expression. Human polyhomeotic-like protein 1 (PHC1), a homolog of the Drosophila this compound, is required for the proper control of cellular levels of GMNN, an inhibitor of DNA replication. uniprot.orggenecards.org The dysregulation and accumulation of Geminin due to PHC1 mutations can lead to defects in the cell cycle. genecards.org
PcG proteins, acting through the Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2), modulate several cell-cycle checkpoints. nih.gov Their regulatory action can be dual in nature; they can facilitate the G1/S transition by repressing the CDKN2A (p16Ink4a/p19Arf) locus, while also being capable of arresting cells in the G2/M phase by repressing genes like Cyclin A and CDK1. nih.gov
In Drosophila, mutations in the proximal subunit of Polyhomeotic (PhP) lead to an acceleration of the S phase. nih.gov This indicates that PhP plays a role in regulating the length of the DNA synthesis phase. Further investigation revealed that these cell cycle defects in polyhomeotic mutants are linked to an abrogation of the DNA damage checkpoint. nih.gov Mutants exhibit an impaired ability to halt cell cycle progression after exposure to gamma-rays, suggesting a direct role for the this compound in the DNA damage response and repair pathways that are intrinsically linked to cell cycle control. nih.gov
Table 1: Cell Cycle Regulators Targeted by Polycomb Group Proteins
| Target Protein/Locus | Regulating PcG Protein/Complex | Effect on Cell Cycle | Reference |
| GMNN (Geminin) | PHC1 (Polyhomeotic-like protein 1) | Control of cellular levels; prevents replication defects | uniprot.orggenecards.org |
| CDKN2A (p16Ink4a/p19Arf) | PRC1 (e.g., BMI1) | Repression enables G1/S progression | nih.govwikipedia.org |
| Cyclin A / Cdk1 | PcG Proteins | Repression can lead to G2/M arrest | nih.gov |
| p57Kip2 | EZH2 (PRC2) | Repression | nih.gov |
| p21Cip1 | BMI1 / PCGF1 (PRC1) | Repression | nih.gov |
The relationship between this compound and apoptosis—programmed cell death—is complex and highly context-dependent. Research findings indicate that PcG proteins can either promote or inhibit apoptotic pathways depending on the cellular environment and specific protein levels. nih.govtandfonline.com
In some contexts, PcG proteins act as suppressors of apoptosis. They are known to repress genes involved in apoptosis to promote cell proliferation, a critical function in maintaining stem cell populations. nih.govactivemotif.com For example, the PRC2 subunit EZH2 has been shown to suppress apoptosis by epigenetically silencing pro-apoptotic microRNAs, such as miR-31. nih.gov This action confers resistance to chemotherapy-induced apoptosis in certain cancer cells. nih.gov Conversely, interfering with the function of a human polycomb protein homolog, hPc2, can lead to apoptosis when cells are deprived of serum. researchgate.net
In other scenarios, this compound activity can induce apoptosis. Studies in Drosophila have shown that overexpression of the polyhomeotic (ph) protein in imaginal discs leads to hyperplastic tissue overgrowth that is accompanied by the induction of JNK-dependent apoptosis. tandfonline.comcsic.es This suggests that abnormal levels of ph can trigger a cellular stress response that activates programmed cell death.
Furthermore, the absence of polyhomeotic function can make cells resistant to apoptosis. In Drosophila, cells with mutations in the polyhomeotic gene are partially refractory to apoptosis. pnas.orgcsic.es This resistance allows them to evade elimination by cell competition, a homeostatic process that removes unfit cells, leading to the survival and tumorous growth of these mutant cells. pnas.org This evasion of apoptosis appears to involve interference with the p53 pathway and a complex interaction with JNK signaling. pnas.org Additionally, PcG proteins like EZH2 play a role in maintaining the delicate balance between autophagy and cell death during stem cell differentiation by regulating the expression of genes such as Dram1. biorxiv.org
Regulation of Cell Cycle Progression (e.g., GMNN expression)
Response to Environmental Stimuli and Stress (e.g., Thermosensitivity)
Polyhomeotic proteins are involved in mediating cellular responses to environmental cues and stress, with thermosensitivity being a particularly well-documented example. The gene regulation mediated by the PcG machinery is inherently sensitive to temperature. sdbonline.orgnih.gov In ectothermic organisms like Drosophila melanogaster, ambient temperature is a critical environmental factor, and PcG target genes tend to be more highly expressed at lower temperatures compared to higher ones. sdbonline.orgnih.gov
Research has uncovered evidence of positive selection at the polyhomeotic locus in European populations of D. melanogaster. nih.gov This evolutionary pressure has resulted in a decreased thermosensitivity of gene expression. sdbonline.orgnih.gov Specifically, a Polycomb response element (PRE) located near the polyhomeotic gene contains sequence variants that differ between African and European fly populations. The African alleles exhibit a temperature-induced plasticity in gene expression, which is characteristic of PcG regulation, whereas the European alleles confer a reduced sensitivity to temperature changes. sdbonline.orgnih.gov
Beyond temperature, polyhomeotic proteins are implicated in broader stress responses. In Drosophila, cellular stress can alter the epigenetic landscape controlled by PcG proteins, leading to the aberrant activation of signaling pathways like the JAK/STAT pathway, which in turn can cause tissue overgrowth. tandfonline.comcsic.es The heat shock response is also linked to PcG function. Mutations in the heat shock cognate 4 (HSC4) gene, which encodes a major heat shock protein, enhance the phenotypic effects of Polycomb mutations, indicating a functional link between heat shock proteins and PcG-mediated repression. pnas.org
Mechanistically, the this compound Pho has been shown to dynamically interact with the transcription elongation factor Spt5 at the heat shock-responsive hsp70 locus in Drosophila. sdbonline.org This dynamic interaction facilitates the rapid switching of the gene from a repressed (OFF) state to an active (ON) state upon a heat shock stimulus, and back to a repressed state afterward. This allows for a swift and efficient transcriptional response to environmental stress. sdbonline.org
Compound and Gene Names
| Name | Type | Organism/Context |
| This compound (ph) | Protein | Drosophila |
| Polyhomeotic-like protein 1 (PHC1) | Protein | Human |
| Polyhomeotic-like protein 2 (hPc2/PHC2) | Protein | Human |
| Geminin (GMNN) | Protein | Human |
| p16Ink4a | Protein | Mammalian |
| p19Arf | Protein | Mammalian |
| Cyclin A | Protein | Eukaryotic |
| Cdk1 | Protein | Eukaryotic |
| p57Kip2 | Protein | Mammalian |
| p21Cip1 | Protein | Mammalian |
| EZH2 | Protein (PRC2 Subunit) | Mammalian |
| BMI1 | Protein (PRC1 Subunit) | Mammalian |
| PCGF1 | Protein (PRC1 Subunit) | Mammalian |
| JNK | Protein (Kinase) | Eukaryotic |
| JAK/STAT pathway proteins | Proteins | Eukaryotic |
| Dram1 | Protein | Eukaryotic |
| p53 | Protein | Eukaryotic |
| Heat shock cognate 4 (HSC4) | Protein | Drosophila |
| Spt5 | Protein | Drosophila |
| microRNA-214 | RNA | Eukaryotic |
| microRNA-31 | RNA | Eukaryotic |
| Homeobox (Hox) genes | Genes | Eukaryotic |
| CDKN2A | Gene | Human |
| hsp70 | Gene | Drosophila |
Molecular Pathology and Mechanistic Implications in Disease States
Dysregulation in Aberrant Developmental Processes
The precise regulation of gene expression by Polycomb group (PcG) proteins, including polyhomeotic, is fundamental for normal development. oup.comfrontiersin.org Disruptions in PH function can lead to significant developmental abnormalities. For instance, in Drosophila, mutations in the polyhomeotic gene can result in defects in follicle formation in the ovary, affecting the proliferation and differentiation of somatic cells within the germarium. biologists.com This leads to abnormal follicle structure, including an incorrect number of germ cells and defects in polar cell differentiation. biologists.com
Furthermore, the loss of ph function can cause a transformation of posterior tissue into anterior tissue during regeneration, a process influenced by JNK signaling. sdbonline.org The Sterile Alpha Motif (SAM) domain of the PH protein is critical for its function; mutations that disrupt the SAM domain's ability to polymerize lead to altered chromatin topology, aberrant Hox gene expression, and consequent developmental defects. sdbonline.org The proper functioning of PH is also essential for neuronal pruning during development. sdbonline.org Dysregulation of PcG proteins, including PH, is associated with a range of developmental disorders due to their role in regulating the expression of key developmental genes. frontiersin.orgnih.gov
Polyhomeotic Protein Involvement in Cellular Proliferation Abnormalities
The this compound is a critical regulator of cell proliferation, and its abnormal function is linked to tumorigenesis. researchgate.netnih.gov
Dysregulation of the this compound can lead to hyperplastic tissue overgrowth through several mechanisms. In Drosophila, loss-of-function mutations in the polyhomeotic gene can cause both autonomous and non-autonomous overproliferation of cells in imaginal discs. researchgate.netsdbonline.org This overgrowth is often associated with the loss of differentiation and normal cell polarity, and in some cases, can lead to the invasion of neighboring tissues. researchgate.net
Conversely, the overexpression of the PH protein can also induce massive hyperplastic overgrowth. nih.govcsic.es This is accompanied by an induction of JNK-dependent apoptosis. nih.govcsic.esresearchgate.net The overgrowth is driven by the upregulation of the JAK/STAT signaling pathway. nih.govcsic.es Specifically, high levels of PH lead to the de-repression of Unpaired (UPD), the ligand for the JAK/STAT pathway, which in turn stimulates cell proliferation. nih.govcsic.es This suggests that under normal conditions, PcG proteins, including PH, act to keep the JAK/STAT pathway inactive. nih.govcsic.es
The this compound exhibits a dual, context-dependent role in cancer, acting as both a tumor suppressor and an oncogene. csic.es The loss of PH function, characteristic of a tumor suppressor, can lead to tumor formation by activating oncogenic pathways like Notch and JAK/STAT. researchgate.net For example, mutations in ph can lead to cell-autonomous overproliferation that can be rescued by repressing Notch signaling, indicating that ph acts as a tumor suppressor by silencing components of the Notch pathway. researchgate.net
On the other hand, overexpression of the PH protein can also drive tissue overgrowth, a characteristic of an oncogene. csic.es This dual behavior is likely due to the wide range of target genes regulated by PcG proteins. csic.es The balance of PH protein levels appears to be critical, as both depletion and overexpression can lead to aberrant proliferation. ucl.ac.uk This highlights the complex and context-dependent nature of PcG protein function in cancer, where they can either promote or suppress tumor development depending on the specific cellular environment and the levels of other regulatory proteins. nih.govbiorxiv.org
Mechanisms of Hyperplastic Tissue Overgrowth
Interaction with Signaling Pathways in Pathological Contexts
The pathological effects of this compound dysregulation are often mediated through its interaction with key signaling pathways that control cell growth, proliferation, and apoptosis.
A significant molecular link exists between the this compound and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in promoting tissue overgrowth. nih.govcsic.es Overexpression of the PH protein leads to the upregulation of the JAK/STAT pathway by de-repressing its ligand, Unpaired (UPD). nih.govcsic.escsic.es This aberrant activation of the JAK/STAT pathway is a key driver of the resulting hyperplastic growth, and inactivation of this pathway can significantly reduce the overgrowth induced by high levels of PH. nih.govcsic.es
Furthermore, growth-related genes that are potential targets of the JAK/STAT pathway, such as decapentaplegic and d-myc, are also overexpressed in tumors induced by PH overexpression. nih.govcsic.es Different alleles of the polyhomeotic gene can cause distinct patterns of JAK/STAT pathway activation, leading to diverse tumor pathologies. sdbonline.orgdntb.gov.ua This demonstrates a functional and pathological relationship between PcG gene expression and the JAK/STAT pathway, both of which are frequently perturbed in cancer. nih.govcsic.es
In addition to its role in proliferation, the dysregulation of the this compound also influences c-Jun N-terminal kinase (JNK)-dependent apoptosis. nih.govcsic.esnih.gov Overexpression of the PH protein in Drosophila imaginal discs induces not only proliferation but also JNK-dependent apoptosis. nih.govcsic.esresearchgate.netresearchgate.net This suggests a complex interplay where the cellular stress caused by PH overexpression triggers both growth and cell death pathways.
During wound healing and regeneration, JNK signaling can induce misregulation of gene expression, and the protein Taranis, in conjunction with polyhomeotic, is required to protect regenerating tissue from these deleterious effects without interfering with JNK signaling activity itself. sdbonline.org In the context of oncogenic niche cells, JNK signaling can contribute to non-autonomous overgrowth, and this may involve the inactivation of PcG proteins like polyhomeotic to allow for the expression of growth factors. nih.gov
Interactive Data Tables
Table 1: Effects of this compound Dysregulation on Cellular Processes
| Dysregulation Type | Cellular Process Affected | Key Molecular Outcome | Resulting Phenotype | Citations |
|---|---|---|---|---|
| Loss-of-function mutation | Proliferation & Differentiation | Activation of Notch and JAK/STAT pathways | Autonomous and non-autonomous overgrowth, loss of cell polarity | sdbonline.org, researchgate.net |
| Overexpression | Proliferation & Apoptosis | Upregulation of JAK/STAT pathway (via UPD de-repression), induction of JNK-dependent apoptosis | Massive hyperplastic overgrowth | nih.gov, csic.es |
Compound and Gene Names
| Name | Type |
| Abdominal-B | Gene |
| Bmi1 | Gene |
| BRG1 | Gene |
| BRM | Gene |
| Cdkn2a | Gene |
| CHD5 | Gene |
| d-myc | Gene |
| decapentaplegic | Gene |
| Domeless | Protein |
| engrailed | Gene |
| H-Ras | Gene |
| Hopscotch | Gene |
| Hox | Gene Family |
| JNK | Protein |
| MLL | Gene |
| Notch | Protein |
| p19ARF | Gene |
| p21 | Gene |
| p53 | Gene |
| Polycomb | Protein |
| polyhomeotic (ph) | Gene/Protein |
| Ras | Gene |
| RING1A/B | Gene |
| Rnf110 | Gene |
| SCML1/2 | Gene |
| Sex combs extra | Gene |
| SNF5 | Gene |
| Src64B | Gene |
| Stat92E | Gene |
| Taranis | Protein |
| Unpaired (UPD) | Protein |
| WDR5 | Gene |
| Yorkie (Yki) | Protein |
Molecular Link to JAK/STAT Pathway Activation and Overgrowth
Impact on Homeotic Gene Mis-regulation in Disease Models
The Polyhomeotic (PH) protein, a key component of the Polycomb Repressive Complex 1 (PRC1), plays a crucial role in maintaining the silenced state of developmental genes, particularly the homeotic (Hox) genes. sdbonline.orgbiologists.comnih.gov Disruption of PH function, either through mutation or altered expression levels, has been shown to lead to the mis-regulation of these critical genes, contributing to various pathological conditions in disease models, most notably in Drosophila melanogaster and mice. ijbs.comcsic.esplos.org
In Drosophila, the loss of polyhomeotic (ph) function leads to ectopic expression of Hox genes, resulting in developmental defects and homeotic transformations. sdbonline.orgresearchgate.net For instance, mutations in ph can cause transformations of anterior body parts into more posterior structures due to the de-repression of posterior Hox genes in anterior regions. sdbonline.org This fundamental role in maintaining body plan integrity highlights the importance of PH in normal development. mdpi.com
The impact of PH on Hox gene regulation extends to disease states, particularly in cancer models. Studies in Drosophila have demonstrated that both the loss and overexpression of PH can lead to tissue overgrowth and tumor formation, often associated with the mis-regulation of homeotic genes. csic.esnih.govtandfonline.com For example, overexpression of PH in Drosophila imaginal discs results in massive hyperplastic overgrowth and phenotypes linked to the mis-regulation of homeotic gene expression. csic.esnih.govtandfonline.com Conversely, loss-of-function mutations in ph can also induce tumorigenesis. ijbs.comnih.gov A transient deficiency of the epigenetic regulator Polyhomeotic in the eye disc of Drosophila is sufficient to induce irreversible tumor formation in later developmental stages. ijbs.com
In mammalian models, the homologues of polyhomeotic, such as Phc1 (also known as Rae28), Phc2, and Phc3, are also essential for the proper regulation of Hox gene expression. researchgate.netnih.govsdbonline.org Targeted disruption of the Rae28 gene in mice leads to perinatal lethality, skeletal transformations, and neural crest defects. nih.gov These abnormalities are correlated with a rostral shift in the expression boundaries of several Hox genes in the paraxial mesoderm and rhombomeres. nih.gov This indicates a conserved role for PH homologues in regulating Hox gene expression and anteroposterior patterning during mammalian development. researchgate.netnih.gov
Furthermore, synergistic interactions between different Phc homologues have been observed. Mice deficient in both Phc1 and Phc2 exhibit more severe posterior transformations of the axial skeleton and derepression of Hox cluster genes compared to single mutants, highlighting a dose-dependent requirement for these proteins in maintaining Hox gene silencing. researchgate.net
The mechanism by which PH influences homeotic gene expression is intrinsically linked to its role within the PRC1 complex. sdbonline.orgnih.gov PRC1 is recruited to target genes, including the Hox clusters, where it mediates chromatin compaction and transcriptional repression. sdbonline.orgmdpi.com Mutations that disrupt the ability of the PH protein to polymerize via its Sterile Alpha Motif (SAM) domain lead to disrupted long-range chromatin contacts, altered Hox gene expression, and developmental defects. sdbonline.org The absence of PH can affect the higher-order chromatin folding of Hox clusters even before ectopic Hox gene transcription is detected, suggesting that a primary function of PRC1 is to compact its target chromatin. sdbonline.org
The following table summarizes key research findings on the impact of this compound on homeotic gene mis-regulation in various disease and developmental models.
| Model Organism | Genetic Alteration | Observed Phenotype(s) | Impact on Homeotic Gene Expression | Reference(s) |
| Drosophila melanogaster | polyhomeotic (ph) mutation | Homeotic transformations, developmental defects | Ectopic expression of Hox genes | sdbonline.orgresearchgate.net |
| Drosophila melanogaster | Overexpression of polyhomeotic (ph) | Hyperplastic tissue overgrowth, apoptosis | Mis-regulation of homeotic gene expression | csic.esnih.govtandfonline.com |
| Drosophila melanogaster | Transient knockdown of polyhomeotic (ph) | Irreversible tumor formation in the eye disc | Altered antero-posterior patterning | ijbs.com |
| Drosophila melanogaster | Mutation in Sterile Alpha Motif (SAM) domain of PH | Developmental defects | Altered Hox gene expression due to disrupted chromatin contacts | sdbonline.org |
| Mouse (Mus musculus) | Rae28 (Phc1) knockout | Perinatal lethality, posterior skeletal transformations, neural crest defects | Rostral shift in the expression of Hoxa-3, a-4, a-5, b-3, b-4, d-4 | nih.gov |
| Mouse (Mus musculus) | Phc1 and Phc2 double deficiency | Severe posterior transformations of the axial skeleton | Derepression of Hox cluster genes | researchgate.net |
Advanced Research Methodologies and Experimental Approaches in Polyhomeotic Protein Studies
In Vitro Reconstitution and Biophysical Characterization
In vitro reconstitution techniques are fundamental for dissecting the properties of polyhomeotic protein and its associated complexes in a controlled environment. This involves expressing and purifying recombinant this compound, often alongside other components of PRC1, to reconstitute functional complexes in vitro. Biophysical methods are then applied to characterize these reconstituted systems. Techniques such as size exclusion chromatography can determine the native molecular weight and assembly state of polyhomeotic-containing complexes. spbu.ru Analytical ultracentrifugation can provide further insights into complex stoichiometry and stability. Circular dichroism and other spectroscopic methods can be used to study the protein's secondary structure and conformational changes upon interaction with other proteins or DNA. While specific detailed findings for this compound using these exact methods were not extensively detailed in the provided search results, these techniques are standard for characterizing purified protein complexes and are essential for understanding the intrinsic properties of polyhomeotic and its role within PRC1.
Genetic Manipulation and Mutational Analysis (e.g., Gene Targeting, RNAi)
Genetic manipulation and mutational analysis are indispensable tools for investigating the in vivo function of this compound. In model organisms like Drosophila melanogaster, classical genetic approaches, including the generation of null or hypomorphic mutations in the polyhomeotic gene, have been instrumental in revealing its essential role in development and homeotic gene silencing. spbu.ru Gene targeting techniques, such as homologous recombination in mice, allow for the creation of conditional knockout alleles or the introduction of specific point mutations in mammalian Phc genes (Phc1, Phc2, Phc3) to study their functions in mammalian development and disease. RNA interference (RNAi) is widely used for targeted knockdown of polyhomeotic or Phc gene expression in various cell lines or organisms, enabling researchers to assess the phenotypic consequences of reduced protein levels and to perform functional screens. Mutational analysis, involving the creation of specific amino acid substitutions within this compound based on conserved domains or predicted functional sites (e.g., the C4 domain or homology domains), helps to identify residues or regions critical for protein folding, complex formation, chromatin binding, or regulatory activity.
Chromatin Immunoprecipitation (ChIP-seq) and Assays for Chromatin Accessibility (e.g., ATAC-seq)
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a cornerstone technique for mapping the genomic binding sites of this compound in vivo. This method involves crosslinking proteins to DNA, shearing the chromatin, immunoprecipitating polyhomeotic using specific antibodies, reversing the crosslinks, and sequencing the associated DNA fragments. ChIP-seq experiments reveal the specific genomic loci occupied by polyhomeotic, often highlighting its enrichment at Polycomb Response Elements (PREs) and target genes. spbu.ru By comparing binding profiles in different cell types or conditions, researchers can infer how polyhomeotic localization correlates with transcriptional states. Assays for chromatin accessibility, such as ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing), provide complementary information by identifying regions of open chromatin across the genome. While not exclusively focused on polyhomeotic, ATAC-seq can be used in conjunction with polyhomeotic studies to understand how its binding influences local chromatin structure and accessibility to the transcriptional machinery. Changes in chromatin accessibility at polyhomeotic target sites in response to genetic manipulation or other perturbations can provide insights into its role in shaping the chromatin landscape.
High-Resolution Imaging Techniques (e.g., Super-resolution Microscopy, Confocal Microscopy)
High-resolution imaging techniques are crucial for visualizing the localization and dynamics of this compound within the nucleus. Confocal microscopy allows for optical sectioning of cells, providing detailed 3D information about the distribution of fluorescently tagged polyhomeotic or its co-localization with other nuclear structures or proteins. Immunofluorescence labeling of endogenous this compound in tissues or cells, followed by confocal microscopy, has shown its speckled distribution in interphase nuclei and its specific banding patterns on Drosophila polytene chromosomes, correlating with silenced gene loci. spbu.ru Super-resolution microscopy techniques, such as STED or PALM/ STORM, offer spatial resolution beyond the diffraction limit of conventional light microscopy, enabling researchers to study the nanoscale organization of polyhomeotic within chromatin domains and potentially visualize individual protein complexes. These techniques can provide insights into the formation and structure of Polycomb bodies or domains where polyhomeotic is concentrated.
Proteomics and Protein-Protein Interaction Mapping (e.g., Tandem Affinity Purification, Mass Spectrometry)
Understanding the protein interaction network of polyhomeotic is essential for elucidating its function as part of multiprotein complexes. Proteomic approaches, particularly protein-protein interaction mapping techniques, are widely employed. Tandem affinity purification (TAP) or co-immunoprecipitation followed by mass spectrometry (MS) are powerful methods to identify proteins that physically associate with polyhomeotic. spbu.ru These experiments have confirmed that polyhomeotic is a core component of PRC1 and have identified other interacting partners, including other PcG proteins like Polycomb and BMI1, as well as non-PcG proteins that may modulate PRC1 function or recruitment. spbu.ru
A summary of some reported protein interactions involving polyhomeotic or its homologs is presented below:
| Protein 1 (Polyhomeotic/Homolog) | Protein 2 (Interactor) | Organism/System | Method | Source |
| Polyhomeotic | Polycomb | Drosophila melanogaster | Immunoprecipitation | spbu.ru |
| HPH1 (PHC1) | HPH2 (PHC2) | Human cells | Co-immunoprecipitation | |
| HPH1 (PHC1) | BMI1 | Human cells | Co-immunoprecipitation | |
| HPH2 (PHC2) | BMI1 | Human cells | Co-immunoprecipitation | |
| Mph1 (mouse homolog of PH) | Bmi1 | Mouse embryos/Human cells | Co-immunoprecipitation |
Mass spectrometry can also be used for quantitative proteomics to assess changes in the abundance of polyhomeotic or its interacting partners under different conditions.
Functional Genomic Screens for Identification of Regulatory Partners and Targets
Functional genomic screens provide a high-throughput approach to identify genes or factors that are involved in polyhomeotic-mediated gene regulation or that are regulated by polyhomeotic. These screens can utilize libraries of genetic perturbations, such as RNAi libraries or CRISPR/Cas9-based knockout libraries, to systematically reduce or eliminate the expression of thousands of genes. By monitoring a relevant phenotype, such as the expression of a polyhomeotic target gene or a developmental outcome, researchers can identify genes whose perturbation phenocopies or modifies the effects of polyhomeotic depletion. For example, screens could identify novel factors required for the recruitment of polyhomeotic to chromatin or proteins that act downstream of polyhomeotic in regulatory pathways. Similarly, reporter gene assays or genome-wide expression profiling (e.g., using RNA-seq) in cells or organisms with altered polyhomeotic levels can identify genes whose transcription is directly or indirectly regulated by polyhomeotic.
Q & A
Q. What experimental methodologies are most effective for detecting polyhomeotic proteins in Drosophila melanogaster and mammalian systems?
- Methodological Answer:
Polyhomeotic proteins (e.g., PHC1/PHC2 in mammals) are typically detected via:- Immunoprecipitation (IP) and Western Blot (WB) using validated antibodies (e.g., Rabbit anti-PHC2, RRID: AB_2877890) .
- Immunofluorescence/Immunocytochemistry (IF/ICC) for subcellular localization in tissues or cultured cells.
- Mass Spectrometry (MS) coupled with database searches (e.g., ProFound, Mascot) for identification in complex mixtures .
Key validation steps include verifying antibody specificity via knockout controls and confirming protein size discrepancies (e.g., observed 40 kDa vs. predicted 91 kDa for PHC2 due to splice variants) .
Q. How do polyhomeotic proteins interact with Polycomb Repressive Complex 1 (PRC1) to regulate gene silencing?
- Methodological Answer:
Polyhomeotic proteins stabilize PRC1 by bridging interactions between Ring1B (a catalytic subunit) and other PRC1 components.
Advanced Research Questions
Q. How can evolutionary divergence between paralogs (e.g., PHC1 vs. PHC2) inform functional studies in different species?
- Methodological Answer:
Comparative studies in Drosophila and mammals show:- Gene duplication events led to subfunctionalization. For example, Drosophila polyhomeotic regulates Hox genes, while mammalian PHC2 is implicated in X-chromosome inactivation .
- Regulatory sequence analysis (e.g., ENCODE data) identifies conserved non-coding regions driving tissue-specific expression.
- Cross-species rescue experiments (e.g., expressing human PHC2 in Drosophila mutants) test functional conservation .
Q. What computational strategies address challenges in identifying polyhomeotic isoforms from mass spectrometry data?
- Methodological Answer:
- Custom sequence databases incorporating splice variants and post-translational modifications (PTMs) improve identification accuracy .
- Search engines like ProFound prioritize spectra matching low-abundance isoforms .
- Machine learning tools (e.g., Percolator) reduce false discovery rates (FDR) in large datasets .
Reporting must include parameters like p-values, sequence coverage, and replicate consistency per MIAPE guidelines .
Q. How do conflicting datasets on polyhomeotic protein stoichiometry in PRC1 complexes arise, and how can they be reconciled?
- Methodological Answer:
Discrepancies often stem from:
Q. What bioinformatics pipelines integrate polyhomeotic interaction data from heterogeneous sources (e.g., IntAct, GO)?
- Methodological Answer:
- ID standardization tools (e.g., UniProt ID mapping) resolve nomenclature conflicts (e.g., PHC2 vs. HPH2) .
- Cytoscape visualizes networks combining ChIP-seq, yeast two-hybrid, and affinity purification data .
- DAVID or STRING functional enrichment analysis links interactions to pathways (e.g., epigenetic silencing) .
Experimental Design & Validation
Q. How should researchers design CRISPR-Cas9 experiments to study polyhomeotic loss-of-function phenotypes without confounding off-target effects?
Q. What controls are essential for validating polyhomeotic antibody specificity in chromatin-binding assays?
- Methodological Answer:
Data Interpretation & Contradictions
Q. How can researchers reconcile discrepancies between in vitro and in vivo protein interaction data for polyhomeotic complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
